molecular formula C8H12F3N3 B13160277 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13160277
M. Wt: 207.20 g/mol
InChI Key: SRXVIWGFGJTAGY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of a trifluoromethylated precursor with a pyrazole derivative. One common method includes the use of trifluoroacetaldehyde and a pyrazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to the presence of the trimethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trifluoromethylated compounds and may contribute to its specific applications in various fields.

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C8H12F3N3/c1-4-6(5(2)14(3)13-4)7(12)8(9,10)11/h7H,12H2,1-3H3

InChI Key

SRXVIWGFGJTAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(F)(F)F)N

Origin of Product

United States

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